molecular formula C6H13NO2 B14789907 (3S)-3-(hydroxymethyl)piperidin-3-ol

(3S)-3-(hydroxymethyl)piperidin-3-ol

Cat. No.: B14789907
M. Wt: 131.17 g/mol
InChI Key: RNGTVNNILWIEBH-LURJTMIESA-N
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Description

(3S)-3-(hydroxymethyl)piperidin-3-ol is a chiral compound with a piperidine ring substituted with a hydroxymethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(hydroxymethyl)piperidin-3-ol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and are more environmentally friendly compared to traditional chemical reduction methods.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(hydroxymethyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be further reduced to form a primary alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary alcohols.

    Substitution: Halides or amines, depending on the substituent introduced.

Scientific Research Applications

(3S)-3-(hydroxymethyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-(hydroxymethyl)piperidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(hydroxymethyl)piperidin-3-ol: The enantiomer of (3S)-3-(hydroxymethyl)piperidin-3-ol, with similar chemical properties but different biological activity.

    Piperidine: The parent compound, lacking the hydroxymethyl group.

    3-hydroxypiperidine: A related compound with a hydroxyl group instead of a hydroxymethyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and functional group, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug development.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3S)-3-(hydroxymethyl)piperidin-3-ol

InChI

InChI=1S/C6H13NO2/c8-5-6(9)2-1-3-7-4-6/h7-9H,1-5H2/t6-/m0/s1

InChI Key

RNGTVNNILWIEBH-LURJTMIESA-N

Isomeric SMILES

C1C[C@](CNC1)(CO)O

Canonical SMILES

C1CC(CNC1)(CO)O

Origin of Product

United States

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